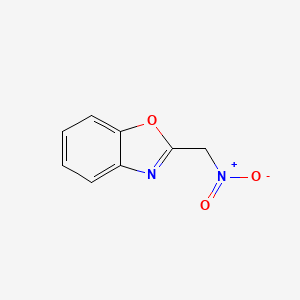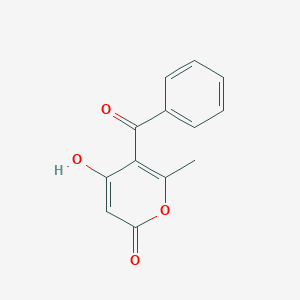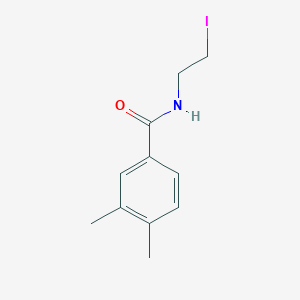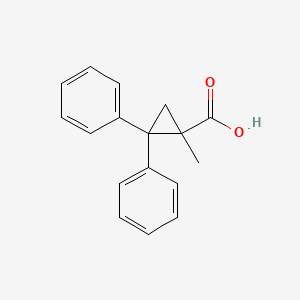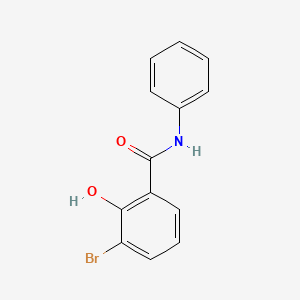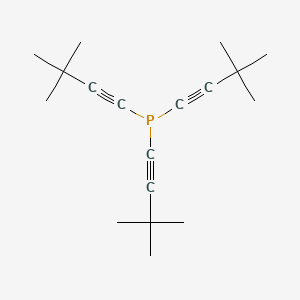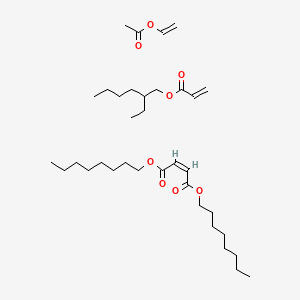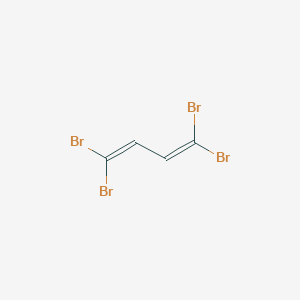
1,1,4,4-Tetrabromobuta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,4,4-Tetrabromobuta-1,3-diene is an organobromine compound characterized by the presence of four bromine atoms attached to a butadiene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,4,4-Tetrabromobuta-1,3-diene can be synthesized through the bromination of buta-1,3-diene. The reaction typically involves the addition of bromine (Br₂) to buta-1,3-diene under controlled conditions. The process can be carried out in an inert solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃) at low temperatures to ensure selective bromination at the 1,1 and 4,4 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,4,4-Tetrabromobuta-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amines (NH₂).
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form conjugated dienes or other unsaturated compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) with the presence of a base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Addition Reactions: Often performed in non-polar solvents like hexane or toluene with the use of catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃).
Elimination Reactions: Conducted under high temperatures or in the presence of strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed:
Substitution Reactions: Formation of substituted butadienes or polybrominated derivatives.
Addition Reactions: Generation of complex organic molecules with new functional groups.
Elimination Reactions: Production of conjugated dienes or other unsaturated hydrocarbons.
Applications De Recherche Scientifique
1,1,4,4-Tetrabromobuta-1,3-diene has several applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the development of flame retardants and polymer additives due to its bromine content.
Medicinal Chemistry: Investigated for its potential use in the synthesis of bioactive compounds and pharmaceuticals.
Environmental Chemistry: Studied for its role in the degradation and transformation of brominated organic pollutants.
Mécanisme D'action
The mechanism of action of 1,1,4,4-tetrabromobuta-1,3-diene involves its reactivity towards nucleophiles and electrophiles. The presence of multiple bromine atoms makes it a highly reactive compound, capable of undergoing various chemical transformations. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
1,1,4,4-Tetracyanobuta-1,3-diene: Similar in structure but with cyano groups instead of bromine atoms. Known for its electron-accepting properties and use in organic electronics.
1,1,4,4-Tetrachlorobuta-1,3-diene: Contains chlorine atoms instead of bromine, with different reactivity and applications.
1,1,4,4-Tetrafluorobuta-1,3-diene: Fluorinated analogue with unique properties such as high thermal stability and resistance to oxidation.
Uniqueness of 1,1,4,4-Tetrabromobuta-1,3-diene: The presence of bromine atoms imparts distinct reactivity and properties to this compound, making it valuable for specific applications in organic synthesis, material science, and environmental chemistry. Its ability to undergo a wide range of chemical reactions makes it a versatile compound for research and industrial purposes.
Propriétés
Numéro CAS |
27094-05-9 |
|---|---|
Formule moléculaire |
C4H2Br4 |
Poids moléculaire |
369.67 g/mol |
Nom IUPAC |
1,1,4,4-tetrabromobuta-1,3-diene |
InChI |
InChI=1S/C4H2Br4/c5-3(6)1-2-4(7)8/h1-2H |
Clé InChI |
UOGVPRXUUNWOQH-UHFFFAOYSA-N |
SMILES canonique |
C(=C(Br)Br)C=C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5R,5aR,8aR)-5-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxole](/img/structure/B14700442.png)
![7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid](/img/structure/B14700443.png)
![[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile](/img/structure/B14700448.png)
